
S1PR1 agonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sphingosine-1-phosphate receptor 1 agonist 1 is a compound that activates the sphingosine-1-phosphate receptor 1. This receptor is a G protein-coupled receptor that plays a crucial role in immune cell trafficking, vascular development, and other physiological processes. The activation of sphingosine-1-phosphate receptor 1 by sphingosine-1-phosphate is essential for the egress of lymphocytes from lymphoid organs, making it a significant target for therapeutic interventions in autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sphingosine-1-phosphate receptor 1 agonist 1 typically involves the use of sphingosine as a starting material. The synthetic route includes phosphorylation of sphingosine to produce sphingosine-1-phosphate, followed by modifications to enhance its agonistic activity towards sphingosine-1-phosphate receptor 1. Common reagents used in these reactions include phosphorylating agents such as phosphorus oxychloride and bases like triethylamine .
Industrial Production Methods
Industrial production of sphingosine-1-phosphate receptor 1 agonist 1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes continuous monitoring and control of reaction parameters such as temperature, pH, and reaction time. Advanced purification techniques like chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Sphingosine-1-phosphate receptor 1 agonist 1 undergoes various chemical reactions, including phosphorylation, oxidation, and substitution. These reactions are essential for its synthesis and modification to enhance its biological activity .
Common Reagents and Conditions
Phosphorylation: Phosphorus oxychloride, triethylamine, and solvents like dichloromethane.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions include phosphorylated sphingosine derivatives and modified sphingosine-1-phosphate analogs with enhanced agonistic activity towards sphingosine-1-phosphate receptor 1 .
Scientific Research Applications
Sphingosine-1-phosphate receptor 1 agonist 1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study G protein-coupled receptor signaling pathways and receptor-ligand interactions.
Biology: Investigates the role of sphingosine-1-phosphate receptor 1 in immune cell trafficking, vascular development, and other physiological processes.
Medicine: Explores therapeutic potential in treating autoimmune diseases, multiple sclerosis, and other inflammatory conditions.
Industry: Utilized in the development of new drugs targeting sphingosine-1-phosphate receptor 1 for various medical conditions
Mechanism of Action
Sphingosine-1-phosphate receptor 1 agonist 1 exerts its effects by binding to the sphingosine-1-phosphate receptor 1 on the surface of lymphocytes and other cells. This binding activates the receptor, leading to the internalization and degradation of the receptor, thereby inhibiting lymphocyte egress from lymphoid organs. The activation of sphingosine-1-phosphate receptor 1 also triggers downstream signaling pathways involving G proteins, which regulate various cellular processes such as cell migration, proliferation, and survival .
Comparison with Similar Compounds
Similar Compounds
Fingolimod (FTY720): A first-generation sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Siponimod: A selective sphingosine-1-phosphate receptor 1 modulator with improved safety profile.
Uniqueness
Sphingosine-1-phosphate receptor 1 agonist 1 is unique due to its high specificity and potency towards sphingosine-1-phosphate receptor 1. Unlike other modulators, it provides a more targeted approach with fewer off-target effects, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C29H30N4O4 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
1-[[7-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]spiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl]methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C29H30N4O4/c1-18(2)36-24-7-6-19(14-20(24)15-30)26-31-25(32-37-26)22-4-3-5-23-21(22)8-9-28(23)12-13-33(16-28)17-29(10-11-29)27(34)35/h3-7,14,18H,8-13,16-17H2,1-2H3,(H,34,35) |
InChI Key |
LVQIRPLIHSHCGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC5(C4=CC=C3)CCN(C5)CC6(CC6)C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2~{S},3~{S})-2-(fluoranylmethyl)-~{N}7-methyl-~{N}5-[(1~{R},5~{S})-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B12420607.png)
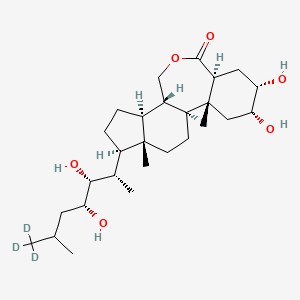
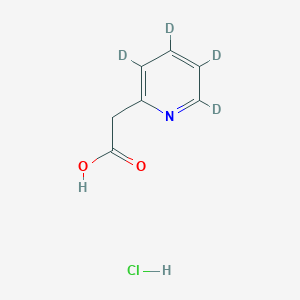

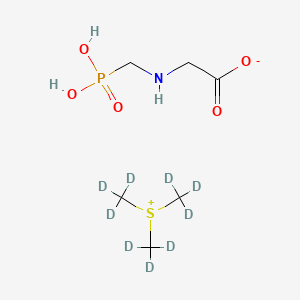
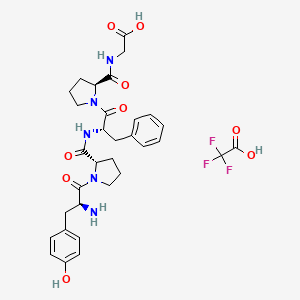

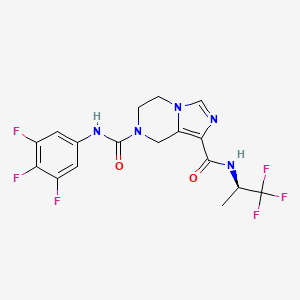


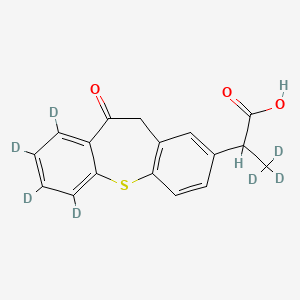
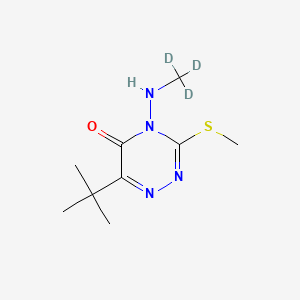
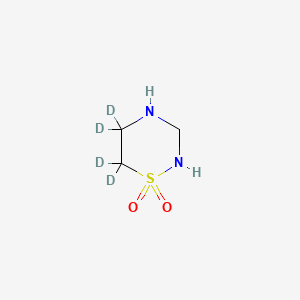
![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)
